6-Fluoro-1H-indole-2-boronic acid
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Overview
Description
6-Fluoro-1H-indole-2-boronic acid is a boronic acid derivative. Boronic acids are widely used in medicinal chemistry due to their ability to modify selectivity, physicochemical, and pharmacokinetic characteristics . They have been used in the synthesis of various compounds, including indole compounds for use as HIV-1 glycoprotein-41 fusion inhibitors .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been extensively studied. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, is a widely applied method for carbon-carbon bond formation . In another study, the incorporation of boronate esters was performed using two different synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a fluorine atom . The presence of the boronic acid group allows for the formation of dynamic covalent bonds, which have been utilized in the synthesis of vitrimers .Chemical Reactions Analysis
Boronic acids, including this compound, are involved in various chemical reactions. For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group . They are also involved in Suzuki-Miyaura reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.96 g/mol . It is a solid compound . The InChI code for this compound is 1S/C8H7BFNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11-13H .Mechanism of Action
Safety and Hazards
Future Directions
Boronic acids, including 6-Fluoro-1H-indole-2-boronic acid, have a promising future in medicinal chemistry. Their ability to modify the properties of bioactive molecules opens up new possibilities for drug development . Furthermore, their use in the synthesis of vitrimers, a new class of polymers, presents opportunities for the development of novel materials .
properties
IUPAC Name |
(6-fluoro-1H-indol-2-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BFNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFKENGPQFSXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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